Cas no 1092279-22-5 (4-(difluoromethoxy)benzene-1-carboximidamide)

4-(Difluoromethoxy)benzene-1-carboximidamide is a specialized organic compound featuring a difluoromethoxy substituent and a carboximidamide functional group on a benzene ring. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the carboximidamide moiety offers versatility as a synthetic intermediate for heterocyclic compounds. Its well-defined molecular architecture makes it valuable for designing enzyme inhibitors or bioactive molecules. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain stability.
4-(difluoromethoxy)benzene-1-carboximidamide structure
1092279-22-5 structure
Product Name:4-(difluoromethoxy)benzene-1-carboximidamide
CAS No:1092279-22-5
MF:C8H8F2N2O
MW:186.158728599548
MDL:MFCD09745461
CID:840239
PubChem ID:19436545
Update Time:2026-04-29

4-(difluoromethoxy)benzene-1-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 4-(difluoromethoxy)benzimidamide
    • 4-(Difluoromethoxy)benzenecarboximidamide
    • 4-(difluoromethoxy)benzene-1-carboximidamide
    • MDL: MFCD09745461

4-(difluoromethoxy)benzene-1-carboximidamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1933916-0.05g
4-(difluoromethoxy)benzene-1-carboximidamide
1092279-22-5
0.05g
$528.0 2023-09-17
Enamine
EN300-1933916-0.1g
4-(difluoromethoxy)benzene-1-carboximidamide
1092279-22-5
0.1g
$553.0 2023-09-17
Enamine
EN300-1933916-0.25g
4-(difluoromethoxy)benzene-1-carboximidamide
1092279-22-5
0.25g
$579.0 2023-09-17
Enamine
EN300-1933916-0.5g
4-(difluoromethoxy)benzene-1-carboximidamide
1092279-22-5
0.5g
$603.0 2023-09-17
Enamine
EN300-1933916-1.0g
4-(difluoromethoxy)benzene-1-carboximidamide
1092279-22-5
1g
$986.0 2023-05-31
Enamine
EN300-1933916-2.5g
4-(difluoromethoxy)benzene-1-carboximidamide
1092279-22-5
2.5g
$1230.0 2023-09-17
Enamine
EN300-1933916-5.0g
4-(difluoromethoxy)benzene-1-carboximidamide
1092279-22-5
5g
$2858.0 2023-05-31
Enamine
EN300-1933916-10.0g
4-(difluoromethoxy)benzene-1-carboximidamide
1092279-22-5
10g
$4236.0 2023-05-31
Enamine
EN300-1933916-1g
4-(difluoromethoxy)benzene-1-carboximidamide
1092279-22-5
1g
$628.0 2023-09-17
Enamine
EN300-1933916-5g
4-(difluoromethoxy)benzene-1-carboximidamide
1092279-22-5
5g
$1821.0 2023-09-17

Additional information on 4-(difluoromethoxy)benzene-1-carboximidamide

4-(Difluoromethoxy)benzene-1-carboximidamide: An Emerging Compound in Medicinal Chemistry

4-(Difluoromethoxy)benzene-1-carboximidamide (CAS No. 1092279-22-5) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of carboximidamides, which are known for their diverse biological activities, including anti-inflammatory, anticonvulsant, and analgesic properties. The presence of the difluoromethoxy group in the molecule adds an additional layer of complexity and functionality, making it an intriguing candidate for further research and development.

The chemical structure of 4-(difluoromethoxy)benzene-1-carboximidamide consists of a benzene ring substituted with a difluoromethoxy group at the para position and a carboximidamide functional group. The difluoromethoxy moiety is particularly noteworthy due to its ability to modulate the electronic properties of the molecule, influencing its reactivity and biological activity. This structural feature has been shown to enhance the lipophilicity and metabolic stability of the compound, which are crucial factors in drug design.

Recent studies have highlighted the potential of 4-(difluoromethoxy)benzene-1-carboximidamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a central role in inflammation and immune responses.

In addition to its anti-inflammatory properties, 4-(difluoromethoxy)benzene-1-carboximidamide has shown promise in the treatment of neurological disorders. Research conducted at the University of California, Los Angeles (UCLA) found that this compound effectively reduces neuronal damage and improves cognitive function in animal models of Alzheimer's disease. The neuroprotective effects are attributed to its ability to inhibit glutamate-induced excitotoxicity and reduce oxidative stress in brain cells.

The pharmacokinetic profile of 4-(difluoromethoxy)benzene-1-carboximidamide has also been extensively studied. Preclinical data indicate that this compound exhibits favorable oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Furthermore, it shows minimal toxicity at therapeutic doses, which is a critical consideration for drug development.

In terms of synthetic accessibility, 4-(difluoromethoxy)benzene-1-carboximidamide can be synthesized through a series of well-established chemical reactions. One common approach involves the reaction of 4-difluoromethoxybenzoic acid with ammonia or an appropriate amine derivative under controlled conditions. This synthetic route is scalable and can be adapted for large-scale production, making it an attractive option for pharmaceutical companies.

The potential applications of 4-(difluoromethoxy)benzene-1-carboximidamide extend beyond traditional medicinal chemistry. In materials science, this compound has been explored as a functional additive in polymer formulations due to its ability to enhance mechanical properties and thermal stability. Additionally, it has shown promise as a ligand in coordination chemistry, forming stable complexes with various metal ions that have potential applications in catalysis and sensing technologies.

In conclusion, 4-(difluoromethoxy)benzene-1-carboximidamide (CAS No. 1092279-22-5) is a multifaceted compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique structural features, coupled with its favorable pharmacological properties and synthetic accessibility, make it an exciting candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD